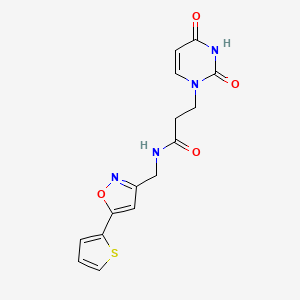![molecular formula C19H20N2O3S B2777801 N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(m-tolyl)methanesulfonamide CAS No. 1209796-87-1](/img/structure/B2777801.png)
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(m-tolyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(m-tolyl)methanesulfonamide is a complex organic compound that belongs to a class of molecules known for their intricate structures and potent biological activities The unique chemical architecture of this compound gives it the ability to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(m-tolyl)methanesulfonamide typically involves multi-step synthetic procedures. A common synthetic route might start with the formation of the core pyrroloquinoline structure, followed by the introduction of the oxo group through oxidation reactions. The sulfonamide moiety is introduced via sulfonation reactions, often using reagents such as methanesulfonyl chloride in the presence of base.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization for yield and purity. This could involve the use of catalytic processes, high-efficiency separation techniques, and precise control of reaction conditions. Industrial synthesis would also need to consider the scalability and cost-effectiveness of the reaction pathways.
Chemical Reactions Analysis
Types of Reactions: N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(m-tolyl)methanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify different functional groups within the molecule.
Common Reagents and Conditions:
Oxidation reactions might use reagents like hydrogen peroxide or potassium permanganate.
Reduction reactions could employ agents such as lithium aluminum hydride or palladium on carbon.
Substitution reactions might utilize halogenating agents or other electrophiles under controlled conditions.
Major Products: Depending on the specific reaction, the major products could include derivatives with altered oxidation states, substituted aromatic rings, or modified sulfonamide groups. These products are often characterized and analyzed using techniques like NMR spectroscopy, mass spectrometry, and chromatography.
Scientific Research Applications
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(m-tolyl)methanesulfonamide has a range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(m-tolyl)methanesulfonamide is linked to its ability to interact with specific molecular targets. These interactions can involve binding to active sites on enzymes, altering protein conformations, or interfering with cellular pathways. The compound’s molecular structure enables it to engage in hydrogen bonding, hydrophobic interactions, and van der Waals forces with target molecules.
Comparison with Similar Compounds
Compared to other similar compounds, N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(m-tolyl)methanesulfonamide stands out due to its unique combination of a pyrroloquinoline core and a methanesulfonamide group. This combination imparts distinct physicochemical properties and biological activities. Similar compounds might include:
Pyrroloquinoline derivatives without the sulfonamide group.
Methanesulfonamide derivatives without the pyrroloquinoline core.
Other heterocyclic compounds with similar molecular structures but different functional groups.
Each of these related compounds would have its own unique profile of chemical reactivity and biological activity, making them valuable for comparative studies in medicinal chemistry and chemical biology.
Properties
IUPAC Name |
1-(3-methylphenyl)-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-13-4-2-5-14(8-13)12-25(23,24)20-17-9-15-6-3-7-21-18(22)11-16(10-17)19(15)21/h2,4-5,8-10,20H,3,6-7,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEKYPUTDZVELE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-difluoromethanesulfonylbenzamide](/img/structure/B2777719.png)
![2-(2,4-dichlorophenoxy)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2777720.png)
![5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylic acid](/img/structure/B2777723.png)
![3-(2-ethoxyethyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2777726.png)
![8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2777727.png)



![7,7-Dimethylspiro[3.5]nonan-2-ol](/img/structure/B2777732.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(5-phenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B2777734.png)
![5,6-dimethyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2777736.png)

![2-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B2777740.png)
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide](/img/structure/B2777741.png)
